![molecular formula C13H12N2O3 B2690876 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione CAS No. 128076-31-3](/img/structure/B2690876.png)
10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of pyrrolo[2,1-c][1,4]benzodiazepine-3,11-dione derivatives was designed and synthesized . The configuration of the chiral carbon was changed during the synthesis process .Molecular Structure Analysis
The molecular structure of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione is represented by the molecular formula C13H12N2O3.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione derivatives are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione include a molecular weight of 244.246, a density of 1.4±0.1 g/cm3, and a boiling point of 542.9±50.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Anti-Tumor Activity
Pyrrolobenzodiazepines (PBDs), the class of compounds to which this molecule belongs, have shown remarkable anti-tumor activity . They are known for their ability to recognize and bind to the minor groove of DNA and exert a cytotoxic effect . This has led to the development of oncological agents .
Anti-Bacterial Activity
PBDs have also demonstrated significant anti-bacterial activities . This makes them potential candidates for the development of new antibiotics.
Analgesic Activity
Some studies have indicated that PBDs possess analgesic (pain-relieving) properties . This could potentially lead to the development of new pain management drugs.
Anti-Neurodegenerative Activity
PBDs have shown potential in the treatment of neurodegenerative diseases . Emerging studies offer encouragement for further research on their neurological activities, potentially leading to therapeutic uses in addition to that as an oncological agent .
Synthesis of New Compounds
The structure of PBDs allows for the synthesis of new compounds with potential therapeutic applications . For example, new synthetic methodologies toward pyrrolo[1,2-x][1,4]diazepines and their (het)arene-annulated analogs have been developed .
Neuroprotective Activity
Some derivatives of PBDs have shown neuroprotective activity against SH-SY5Y cells . This suggests potential applications in the treatment of neurodegenerative disorders.
Anti-HIV Activity
Certain derivatives of PBDs have been found to be potent non-nucleoside HIV-1 reverse transcriptase inhibitors . This opens up potential applications in the treatment of HIV.
Broad Spectrum of Cytotoxic Action
The parent skeleton benzo-pyrano-diazepine, which is structurally similar to the compound , was found to have a broad spectrum of cytotoxic action against screened cell lines . This suggests potential applications in the development of new cytotoxic agents.
Safety and Hazards
The safety and hazards associated with 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione are not explicitly mentioned in the available resources.
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-7,8-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepine-6,9,11-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-14-9-5-3-2-4-8(9)12(17)15-10(13(14)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWVEKSNCGJDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N3C(C1=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2690793.png)
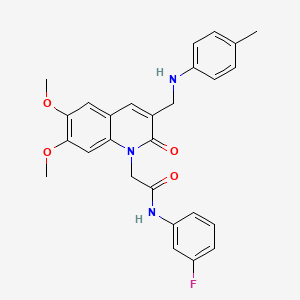
![3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2690796.png)
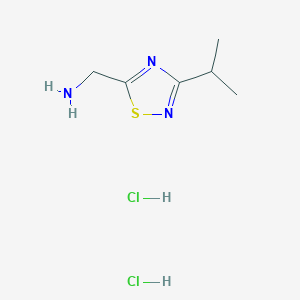
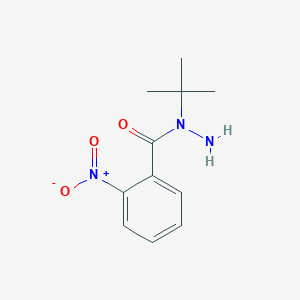
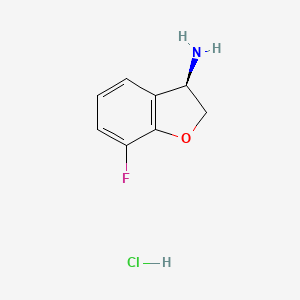
![N-(2,3-dimethoxybenzyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2690804.png)
![2,7-Dichloro-6-methoxybenzo[d]thiazole](/img/structure/B2690805.png)
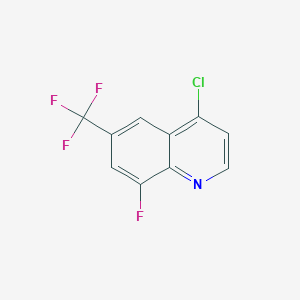
![8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2690810.png)
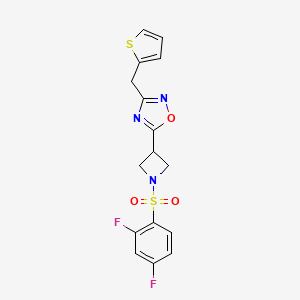
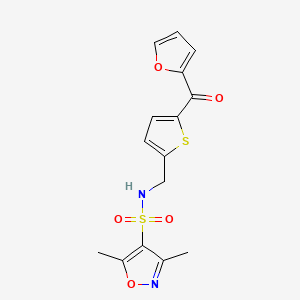
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2690814.png)
![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/no-structure.png)